Furanoid lignans
Furanoid lignans are a class of secondary metabolites found in plants, particularly in the Lignan-rich species such as flaxseed and various other seeds. These compounds are characterized by a furanoid moiety attached to a lignan backbone. Structurally, they often feature a C5-C4 or C5-C3 furan ring system linked to a phytyl side chain, giving them unique properties that make them of interest in both natural product chemistry and pharmaceutical research.
Furanoid lignans exhibit a wide range of biological activities including antioxidant, anti-inflammatory, antitumor, and antimicrobial effects. Their antioxidant properties are attributed to their ability to scavenge free radicals, while the anti-inflammatory actions may be due to their inhibition of inflammatory mediators. In cancer research, furanoid lignans have shown promise as potential therapeutic agents owing to their ability to induce cell cycle arrest and apoptosis in various types of cancer cells.
Due to their structural diversity and biological activity, furanoid lignans are increasingly being studied for their potential applications in health products and pharmaceuticals. Further research is necessary to fully understand the mechanisms underlying their biological activities and to develop effective strategies for their use in medicine and nutrition.

Structure | Chemical Name | CAS | MF |
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Phenol,4,4'-[(1R,3aS,4S,6aS)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-(9CI) | 10061-38-8 | C20H22O6 |
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Paulownin | 13040-46-5 | C20H18O7 |
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Phillygenin | 487-39-8 | C21H24O6 |
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Diaeudesmin | 16499-02-8 | C22H26O6 |
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1H,3H-Furo[3,4-c]furan-3a(4H)-ol,1,4-bis(4,6-dimethoxy-1,3-benzodioxol-5-yl)dihydro-, (1R,3aR,4S,6aS)-rel- (9CI) | 35942-44-0 | C24H26O11 |
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Pinoresinol | 487-36-5 | C20H22O6 |
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Membrin | 148057-46-9 | C21H24O5 |
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(-)-Asarinin | 133-05-1 | C20H18O6 |
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7,9':7',9-Diepoxy-8,8'-lignan-3,3',4,4',8-pentol; (7S,7'S,8S,8'R)-form, 3,4:3',4'-Bis(methylene) ether | 10590-41-7 | C20H18O7 |
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Eudesmin | 526-06-7 | C22H26O6 |
Related Literature
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Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582
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4. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
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